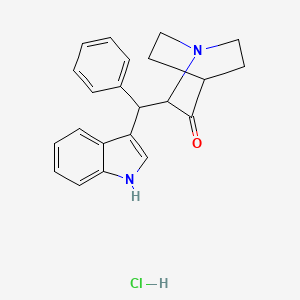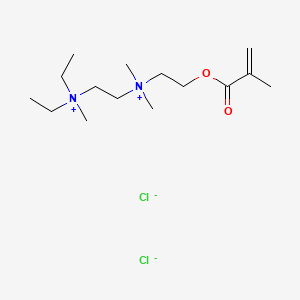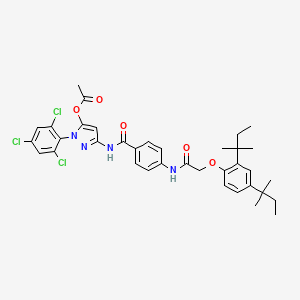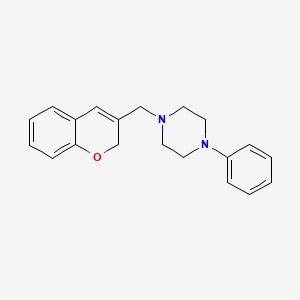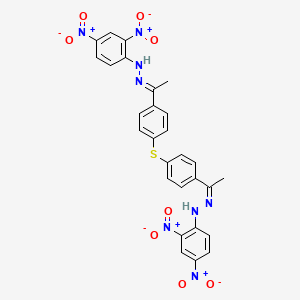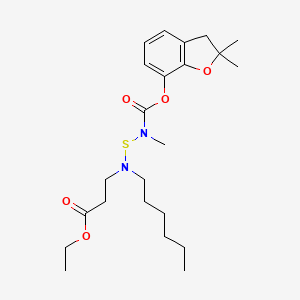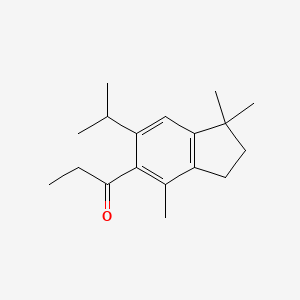
Tripropindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropindan is a chemical compound with the molecular formula C18H26O. It is also known by its IUPAC name, 1-(6-Isopropyl-1,1,4-trimethyl-2,3-dihydro-1H-inden-5-yl)-1-propanone . This compound is notable for its unique structure, which includes an indanone core substituted with isopropyl and methyl groups.
Métodos De Preparación
The synthesis of Tripropindan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core.
Reaction Conditions: The indanone is subjected to alkylation reactions to introduce the isopropyl and methyl groups.
Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tripropindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl and methyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Tripropindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tripropindan involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparación Con Compuestos Similares
Tripropindan can be compared with other similar compounds, such as:
Indanone Derivatives: These compounds share the indanone core but differ in their substituents, leading to variations in their chemical and biological properties.
Ketones: Similar to other ketones, this compound undergoes typical ketone reactions but has unique reactivity due to its specific structure.
Propiedades
Número CAS |
6682-77-5 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-(1,1,4-trimethyl-6-propan-2-yl-2,3-dihydroinden-5-yl)propan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-16(19)17-12(4)13-8-9-18(5,6)15(13)10-14(17)11(2)3/h10-11H,7-9H2,1-6H3 |
Clave InChI |
IHSBKMBNDURWAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




